Predicted 5‑Lipoxygenase (5‑LOX) Inhibition by CAS 851093-56-6: In Silico Target Profiling Versus the 4‑Methylbenzenesulfonyl Analog
In silico target‑prediction studies indicate that CAS 851093-56-6 may act as a potential inhibitor of the pro‑inflammatory enzyme 5‑lipoxygenase (5‑LOX) . In contrast, the closely related 4‑methylbenzenesulfonyl analog, 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate (CAS 851126-83-5), is not associated with 5‑LOX inhibition in computational models, despite sharing the same 2‑ethoxybenzoate ester and N‑phenyl substitution . The key difference is the 4‑nitro group on the benzenesulfonyl ring, which provides stronger hydrogen‑bond acceptor capacity (calculated logP ≈3.8 vs. ≈4.2 for the 4‑methyl analog) and a lower LUMO energy, consistent with enhanced binding to the 5‑LOX active site .
| Evidence Dimension | Computational target prediction (5‑LOX inhibition) |
|---|---|
| Target Compound Data | Predicted 5‑LOX inhibitor (in silico model) |
| Comparator Or Baseline | 3-Methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate (CAS 851126-83-5): no 5‑LOX prediction |
| Quantified Difference | Qualitative difference (predicted vs. not predicted) |
| Conditions | In silico pharmacophore and docking models; no confirmatory in vitro IC₅₀ data available for either compound |
Why This Matters
For researchers building anti‑inflammatory screening libraries, CAS 851093-56-6 offers a computationally predicted 5‑LOX inhibitory profile that its non‑nitro analog lacks, guiding selection toward a distinct target hypothesis.
